molecular formula C14H14BNO2 B13996745 6-(Benzylamino)benzo[c][1,2]oxaborol-1(3h)-ol

6-(Benzylamino)benzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B13996745
M. Wt: 239.08 g/mol
InChI Key: LRBPMXBSPAREEW-UHFFFAOYSA-N
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Description

6-(Benzylamino)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the benzoxaborole family, known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylamino)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of benzylamine with benzo[c][1,2]oxaborol-1(3H)-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as silver nitrate, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylamino)benzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxaborole core.

    Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium peroxydisulfate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxaboroles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Benzylamino)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its observed therapeutic effects. The inhibition mechanism typically involves the binding of the benzoxaborole moiety to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzylamino)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific benzylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as an enzyme inhibitor and broadens its applicability in medicinal chemistry compared to other benzoxaborole derivatives.

Properties

Molecular Formula

C14H14BNO2

Molecular Weight

239.08 g/mol

IUPAC Name

N-benzyl-1-hydroxy-3H-2,1-benzoxaborol-6-amine

InChI

InChI=1S/C14H14BNO2/c17-15-14-8-13(7-6-12(14)10-18-15)16-9-11-4-2-1-3-5-11/h1-8,16-17H,9-10H2

InChI Key

LRBPMXBSPAREEW-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)NCC3=CC=CC=C3)O

Origin of Product

United States

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